molecular formula C12H13ClN2O2S2 B12212812 3-(2-chlorobenzyl)tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-imine 5,5-dioxide

3-(2-chlorobenzyl)tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-imine 5,5-dioxide

Cat. No.: B12212812
M. Wt: 316.8 g/mol
InChI Key: OHRBAFYCAPUXEZ-UHFFFAOYSA-N
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Description

3-(2-chlorobenzyl)tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-imine 5,5-dioxide is a heterocyclic compound that contains a thiazole ring. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties . This compound is of interest in medicinal chemistry due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-chlorobenzyl)tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-imine 5,5-dioxide typically involves the reaction of 2-chlorobenzyl chloride with tetrahydrothieno[3,4-d][1,3]thiazole under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as dimethylformamide (DMF). The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

3-(2-chlorobenzyl)tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-imine 5,5-dioxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thioethers, and substituted thiazole derivatives .

Scientific Research Applications

3-(2-chlorobenzyl)tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-imine 5,5-dioxide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial and antifungal properties.

    Medicine: Explored for potential therapeutic applications, including anticancer and antiviral activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 3-(2-chlorobenzyl)tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-imine 5,5-dioxide involves its interaction with specific molecular targets. The compound can inhibit enzymes and interfere with cellular pathways, leading to its biological effects. For example, it may inhibit microbial growth by targeting bacterial enzymes or disrupt viral replication by interfering with viral enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-chlorobenzyl)tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-imine 5,5-dioxide is unique due to its specific chemical structure, which imparts distinct biological activities. Its combination of a thiazole ring with a chlorobenzyl group enhances its potential as a therapeutic agent .

Properties

Molecular Formula

C12H13ClN2O2S2

Molecular Weight

316.8 g/mol

IUPAC Name

3-[(2-chlorophenyl)methyl]-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-imine

InChI

InChI=1S/C12H13ClN2O2S2/c13-9-4-2-1-3-8(9)5-15-10-6-19(16,17)7-11(10)18-12(15)14/h1-4,10-11,14H,5-7H2

InChI Key

OHRBAFYCAPUXEZ-UHFFFAOYSA-N

Canonical SMILES

C1C2C(CS1(=O)=O)SC(=N)N2CC3=CC=CC=C3Cl

Origin of Product

United States

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